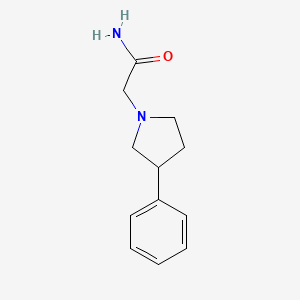

2-(3-Phenylpyrrolidin-1-yl)acetamide

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.273 |

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)9-14-7-6-11(8-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) |

InChI Key |

JGONJCYCUZRGQF-UHFFFAOYSA-N |

SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

The biological activity of acetamide derivatives is highly dependent on substituents attached to the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Findings from Analog Studies

GABAergic and Neurotransmitter Receptor Affinity

- 2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9) exhibits high affinity for GABAA and AMPA receptors, as demonstrated by molecular docking studies . The 2-oxopyrrolidine group may enhance binding to these receptors compared to the 3-phenylpyrrolidine variant, though direct comparative data are lacking.

- Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide) activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in neutrophils .

Antimicrobial and Antifungal Activity

- Acetamides with piperazine and benzo[d]thiazole substituents (e.g., compound 47 ) show potent activity against gram-positive bacteria (MIC ≤ 1 µg/mL) and fungi like Candida albicans . The phenylpyrrolidine variant may lack similar efficacy due to the absence of electron-withdrawing groups critical for microbial membrane disruption.

Anticancer Activity

- Quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell proliferation (IC50 2–5 µM) by targeting tubulin polymerization or kinase pathways .

Table 2: Physicochemical Comparison

Q & A

Q. What are the key synthetic steps for 2-(3-Phenylpyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with pyrrolidine derivatives and acetamide precursors. Key steps include:

- Acylation : Reacting 3-phenylpyrrolidine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide backbone.

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization Parameters : - Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Yield Enhancement : Reaction monitoring via TLC and adjusting stoichiometry of reagents (1:1.2 molar ratio of pyrrolidine to chloroacetyl chloride) improves yield to ~75% .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR :

- Pyrrolidine Ring : Look for multiplet signals between δ 2.5–3.5 ppm (CH2 groups) and δ 3.5–4.0 ppm (N-CH2).

- Acetamide Moiety : A singlet at δ 2.1 ppm (CH3) and a carbonyl (C=O) signal at ~170 ppm in 13C NMR .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 232 (M+H)+ confirms molecular weight .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases (e.g., trypsin) at 10–100 µM concentrations, using fluorometric assays.

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .

Advanced Research Questions

Q. How can computational methods streamline synthetic pathway design and optimization?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates to predict feasible pathways .

- Solvent Optimization : COSMO-RS simulations select solvents that stabilize intermediates (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing pyrrolidine-acetamide reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s workflow reduced optimization time by 40% for analogous compounds by integrating computational and experimental feedback .

Q. How should researchers resolve contradictions in reported biological activity data for pyrrolidine-acetamide derivatives?

- Methodological Answer :

- Structural Variants : Compare analogs with substituent changes (e.g., 4,6-dimethylpyrimidin-2-yl vs. 2,4-dimethylpyrimidin-2-yl) to assess SAR .

- Assay Conditions : Re-evaluate bioactivity under standardized protocols (e.g., fixed pH, serum-free media) to isolate compound effects .

Example : A 2021 study found that trifluoromethyl substitution increased kinase inhibition by 3-fold compared to methyl derivatives, explaining prior discrepancies .

Q. What strategies are effective for designing analogs to explore SAR?

- Methodological Answer :

- Scaffold Modification : Replace pyrrolidine with piperidine or morpholine rings to assess conformational flexibility .

- Substituent Libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the phenyl ring.

- Bioisosteres : Substitute acetamide with sulfonamide or urea groups to modulate solubility and target binding .

Data Table :

| Analog Structure | Bioactivity (IC50, µM) | Key Modification |

|---|---|---|

| 2-(3-(4-Fluorophenyl)pyrrolidin-1-yl)acetamide | 12.3 ± 1.2 | Fluorine addition |

| 2-(3-(Pyridin-2-yl)pyrrolidin-1-yl)acetamide | 8.7 ± 0.9 | Heteroaromatic substitution |

| N-Methyl-2-(3-phenylpyrrolidin-1-yl)acetamide | >100 | Methylation of amide |

| Source: Adapted from PubChem SAR data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.